

(5S,6R)-5,6-Diphenyl-2-morpholinone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (5S,6R)-5,6-diphenyl-2-morpholinone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of **(5S,6R)-5,6-diphenyl-2-morpholinone**. The information is curated for researchers, scientists, and professionals in drug development who are interested in the scientific foundation of this heterocyclic compound.

Core Chemical Properties

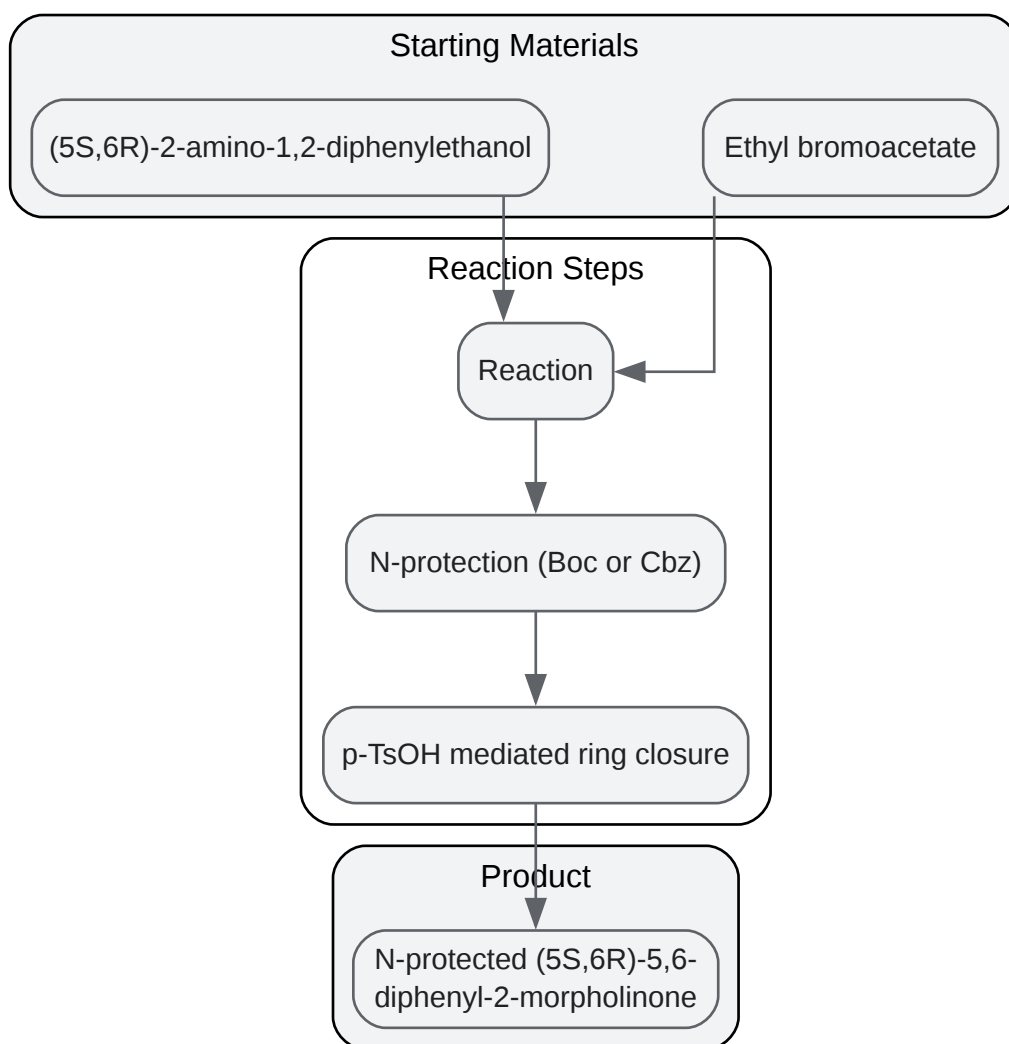
(5S,6R)-5,6-diphenyl-2-morpholinone, with the CAS Number 144538-22-7, is a solid, chiral organic compound. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₅ NO ₂	-
Molecular Weight	253.30 g/mol	[1]
CAS Number	144538-22-7	[1]
Appearance	Solid	-
Purity	≥98.0%	[1]
Melting Point	139-141 °C	-
Boiling Point (Predicted)	444.0 ± 45.0 °C	-
Density (Predicted)	1.159 ± 0.06 g/cm ³	-
Storage	Store at 2-8 °C under an inert atmosphere.	-

Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of the unprotected **(5S,6R)-5,6-diphenyl-2-morpholinone** is not readily available in the surveyed literature, a general synthetic approach can be inferred from the synthesis of its N-protected analogs. A convenient synthesis for optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one has been described.[2] This methodology involves the reaction of the corresponding optically active 2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection (with either a Boc or Cbz group) and subsequent ring-closure mediated by p-toluenesulfonic acid.[2]

Logical Workflow for Synthesis:



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Caption: General synthetic workflow for N-protected 5,6-diphenyl-2-morpholinone.

Spectral Analysis

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **(5S,6R)-5,6-diphenyl-2-morpholinone** are not available in the public domain at the time of this guide's compilation. Researchers are advised to perform their own spectral analyses for compound characterization.

Potential Biological Significance

While specific studies on the biological activity of **(5S,6R)-5,6-diphenyl-2-morpholinone** are limited, the broader class of morpholine derivatives has attracted significant interest in medicinal chemistry. Various analogs have been investigated for a range of pharmacological activities, including but not limited to, anti-inflammatory, cholesterol-lowering, and anti-hyperlipidemic effects. The diphenylmorpholinone scaffold serves as a key intermediate in the asymmetric synthesis of N-protected α -amino acids, highlighting its utility in the construction of biologically relevant molecules.[2]

Further research is required to elucidate the specific biological targets and signaling pathways associated with **(5S,6R)-5,6-diphenyl-2-morpholinone**. The potential for this compound in various therapeutic areas warrants deeper investigation.

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References

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- 2. researchgate.net [researchgate.net]
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